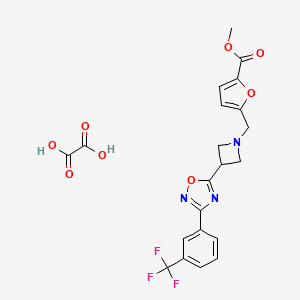

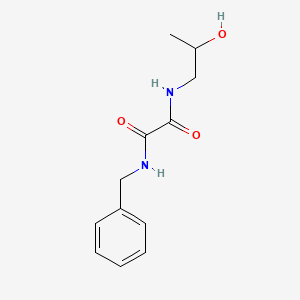

![molecular formula C13H16BrNO4S B2520412 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 37088-32-7](/img/structure/B2520412.png)

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, an efficient synthesis of a brominated pyridine carboxylic acid, which is a moiety of a dopamine and serotonin receptor antagonist, is described in one study . Another paper discusses the conversion of 2-(bromomethyl)-1-sulfonylaziridines into novel benzothiazepines . These methods involve regioselective bromination and the use of sulfonyl groups, which are relevant to the synthesis of 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid. Additionally, the synthesis of a key intermediate for SGLT2 inhibitors also involves bromination steps .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid would likely feature an aromatic ring with a bromine substituent at the 2-position, a sulfonyl group with a 2-methylpiperidin moiety at the 5-position, and a carboxylic acid group. The papers do not directly discuss the molecular structure of this specific compound, but the synthesis and characterization of similar brominated aromatic compounds and their complexes provide a foundation for understanding the structural aspects .

Chemical Reactions Analysis

The chemical reactions involving brominated aromatic compounds are diverse. For example, the selective bromination of aromatic compounds using a novel bromination agent is discussed, which could be relevant to the bromination step in synthesizing the target compound . The papers also describe reactions involving sulfonyl groups and their conversion into other functional groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid are not directly reported in the papers, the properties of similar brominated compounds can be inferred. For instance, the solubility, melting point, and reactivity of such compounds can be influenced by the presence of the bromine and sulfonyl groups, as well as the carboxylic acid moiety. Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy are commonly used to characterize these compounds and their properties .

Aplicaciones Científicas De Investigación

Stress Tolerance Induction in Plants

Benzoic acid derivatives, including sulfosalicylic acid and methyl salicylic acid, have been found to play a significant role in inducing multiple stress tolerance in plants such as beans and tomatoes. These compounds are effective in enhancing plant resilience to various environmental stresses like heat, drought, and chilling, similar to the effects observed with salicylic and acetylsalicylic acids. The structure of benzoic acid, which is a common element in these molecules, is likely the key functional group responsible for this stress tolerance induction (Senaratna et al., 2004).

Antibacterial Activity

Sulfonamide and piperidine functionalities, along with 1,3,4-oxadiazole, have been synthesized into new derivatives showing valuable biological activities. These derivatives have been specifically designed to include sulfamoyl and piperidine groups, resulting in compounds with significant antibacterial properties. Such studies demonstrate the potential for developing new antibacterial agents based on the chemical frameworks of sulfonamide and piperidine in combination with 1,3,4-oxadiazole (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Benzoylguanidines as Na+/H+ Antiporter Inhibitors

In the quest to find effective treatments for acute myocardial infarction, the synthesis of potent and selective benzoylguanidines as Na+/H+ exchanger (NHE) inhibitors has been a significant area of research. These compounds, particularly those with specific substitutions ortho to the acylguanidine group, have shown promise as potential therapies for cardiac ischemia and reperfusion injuries. This research underscores the critical role of chemical modifications in enhancing the potency and selectivity of compounds intended for therapeutic use (Baumgarth et al., 1997).

Antifungal and Antibacterial Properties of Metal Complexes

The study of metal complexes derived from sulfonamide ligands has revealed their potent antifungal and antibacterial properties. Such complexes, particularly those involving transition metals like cobalt(II), copper(II), nickel(II), and zinc(II), have been synthesized and characterized, demonstrating significant activity against various microbial strains. This research area offers insights into the development of metal-based antimicrobial agents with potential applications in combating microbial resistance (Chohan & Shad, 2011).

Propiedades

IUPAC Name |

2-bromo-5-(2-methylpiperidin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4S/c1-9-4-2-3-7-15(9)20(18,19)10-5-6-12(14)11(8-10)13(16)17/h5-6,8-9H,2-4,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQJTRRJITWTHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

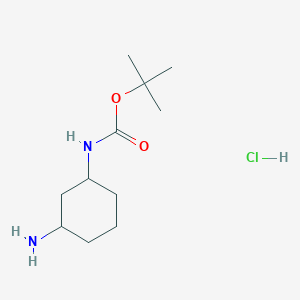

![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)

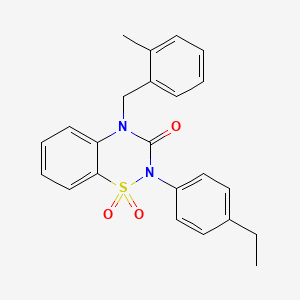

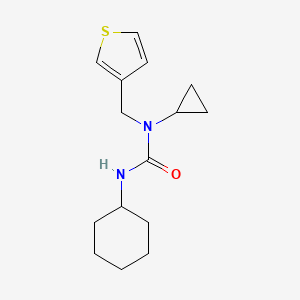

![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)

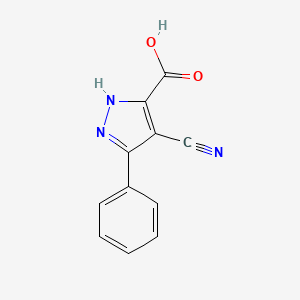

![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)